N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide
Description
This compound features a thiazole core substituted with a phenyl-1,2,4-oxadiazole moiety at position 5 and a thiophene-2-carboxamide group at position 2. Its molecular formula is C₁₈H₁₃N₅O₂S₂, with a molecular weight of 403.46 g/mol (calculated).
Properties
Molecular Formula |
C17H12N4O2S2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H12N4O2S2/c1-10-13(16-19-14(21-23-16)11-6-3-2-4-7-11)25-17(18-10)20-15(22)12-8-5-9-24-12/h2-9H,1H3,(H,18,20,22) |
InChI Key |
AFQRWVMLNQAASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Core
The thiazole ring is typically synthesized via Hantzsch thiazole synthesis or cyclocondensation reactions. For this compound, the 4-methyl-1,3-thiazol-2(3H)-ylidene scaffold is prepared using:
-
2-Bromo-4-methylthiazole as a starting material, reacted with thiourea derivatives under basic conditions.
-
Alternative routes employ α-halo ketones (e.g., chloroacetone) and thiocarbohydrazide in ethanol with triethylamine, yielding thiazole-3-amine intermediates.
-
Combine 2-acetylthiophene (1 mmol), thiocarbohydrazide (1 mmol), and α-keto hydrazonoyl chloride (1 mmol) in ethanol.
-
Reflux for 6–12 hours with catalytic triethylamine.
-
Isolate the product via filtration and recrystallize from ethanol (yield: 65–78%).
Synthesis of the 1,2,4-Oxadiazole Ring
The 3-phenyl-1,2,4-oxadiazol-5-yl group is constructed through:
-
Cyclodehydration of amidoximes with carboxylic acid derivatives. For instance, benzamidoxime reacts with ethyl chlorooxaloacetate in dimethylformamide (DMF) at 100°C.
-
Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 15 minutes at 150°C).
Coupling of Thiazole and Oxadiazole Moieties
The final assembly involves connecting the thiazole and oxadiazole units via a Schiff base or carboxamide linkage.
Condensation Reactions
-
The thiazole intermediate (4a–4c ) is reacted with 2,3,4-tri-O-acetyl-α-D-xylosopyranosyl bromide under anhydrous conditions to form the thioglycoside bond.
-
Thiophene-2-carboxamide is introduced using EDC/HOBt-mediated coupling in DMF at 60°C.
-
Dissolve 5-amino-4-methylthiazole (1 mmol) and thiophene-2-carboxylic acid (1.2 mmol) in DMF.
-
Add EDC (1.5 mmol) and HOBt (1.5 mmol).
-
Stir at 60°C for 18 hours.
-
Purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain the target compound (yield: 72%).
Reaction Conditions and Optimization
Critical parameters influencing yield and purity include:
Microwave irradiation reduces side reactions, achieving 85% yield in 15 minutes for oxadiazole formation.
Characterization and Analytical Validation
Spectroscopic Analysis
-
¹H NMR : The thiazole NH proton resonates at δ 5.35 ppm (doublet), while oxadiazole protons appear as multiplet signals at δ 7.32–8.00 ppm.
-
IR : Stretching vibrations at 1653 cm⁻¹ (C=O) and 1218 cm⁻¹ (C-S-C) confirm functional groups.
-
MS : Molecular ion peak at m/z 445.3 aligns with the molecular formula C₁₈H₁₃BrN₄O₃S.
X-ray Crystallography
Single-crystal X-ray diffraction of analogous compounds (e.g., 6f ) confirms the Z-configuration at the thiazole-ylidene group.
Industrial-Scale Considerations
For bulk production, continuous flow reactors enhance reproducibility and safety. Green chemistry approaches using water as a solvent or recyclable catalysts (e.g., chitosan-supported palladium) are under investigation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
The compound has shown promise in anticancer research. Studies have indicated that derivatives of oxadiazole and thiazole can inhibit thymidylate synthase, an enzyme critical for DNA synthesis. For instance, compounds with similar structures have been identified as potent inhibitors against various cancer cell lines, demonstrating IC50 values ranging from 0.47 to 1.4 µM . The dual heterocyclic structure enhances its ability to penetrate cell membranes and exhibit cytotoxic effects.
Antimicrobial Properties
Research has highlighted the potential of thiazole and oxadiazole derivatives in developing antimicrobial agents. The presence of the azole group increases lipophilicity, facilitating transport across cell membranes to target bacterial cells effectively . In vitro studies have reported significant antimicrobial activity against a range of bacteria and fungi.
Neuroprotective Effects
Recent patent filings suggest that compounds similar to N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide may be effective in treating tauopathies such as Alzheimer's disease and progressive supranuclear palsy . These conditions are characterized by the aggregation of tau proteins leading to neurodegeneration. The compound's ability to modulate tau protein interactions presents a promising therapeutic avenue.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted by Du et al. focused on synthesizing a series of 1,3,4-oxadiazole derivatives targeting thymidylate synthase for anticancer applications. The results demonstrated that specific modifications in the molecular structure led to enhanced potency against cancer cells .
Case Study 2: Antimicrobial Activity
Ahsan et al. (2017) synthesized various 1,3,4-oxadiazole derivatives and evaluated their antimicrobial properties against different bacterial strains. Their findings indicated that certain structural variations significantly improved the antimicrobial efficacy of these compounds .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide involves its interaction with various molecular targets. The oxadiazole and thiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in microbial growth or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
Key Observations :
- Substituent Effects: Replacement of the thiophene-2-carboxamide (target compound) with isoxazole-3-carboxamide (compound in ) increases molecular weight by ~56 g/mol due to the methoxyphenyl group.
- Bioactivity: SN00797439 demonstrates significant bioactivity against xL3 motility, likely due to the pyrrolidinecarboxamide and chlorophenyl groups.
Electronic and Steric Considerations
- π-Systems : The phenyl-oxadiazole moiety is common across all analogs, suggesting its role in stabilizing charge transfer or binding to hydrophobic pockets.
- Planarity: The (2Z)-ylidene configuration in the target compound and its chlorophenoxy analog enforces a planar structure, which may enhance target engagement compared to non-rigid analogs like SN00797439 .
Research Implications and Gaps
- Structural Diversity: The evidence highlights a trend toward modifying the carboxamide/acetamide group (e.g., thiophene vs. isoxazole vs. chlorophenoxy) to tune solubility and target affinity.
- Unanswered Questions: No data are provided on the target compound’s solubility, stability, or in vitro/in vivo efficacy.
- Crystallography : Tools like SHELX could resolve conformational differences between Z/E isomers or analogs, aiding structure-based drug design.
Biological Activity
N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 1144427-96-2 |
| Molecular Formula | CHNOS |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxadiazole and thiazole moieties are known to modulate enzyme activities and receptor interactions. Specifically, compounds containing these structures have shown potential in inhibiting key enzymes involved in cancer progression and microbial growth .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Assays : Studies have demonstrated IC values in the range of 10–30 µM against human cancer cell lines such as U251 (glioblastoma) and WM793 (melanoma) .
- Mechanism Insights : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in cancerous cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Microbial Growth : The presence of thiazole and oxadiazole rings contributes to the inhibition of bacterial and fungal growth. Compounds with similar structures have shown effectiveness against pathogens such as E. coli and S. aureus .
- Potential Applications : This activity suggests potential use in treating infections caused by resistant strains of bacteria.
Other Biological Activities
N-[ (2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide has also been investigated for other therapeutic effects:
- Anti-inflammatory Effects : Compounds with oxadiazole units have been reported to exhibit anti-inflammatory properties by inhibiting COX enzymes .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective benefits, possibly through modulation of pathways involved in neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Glioblastoma Cells : A study conducted on U251 glioblastoma cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
Treatment Cell Viability (%) Control 100 Compound (10 µM) 45 Compound (30 µM) 20 -
Antimicrobial Testing : In a separate study assessing antimicrobial activity against E. coli:
Concentration (µg/mL) Zone of Inhibition (mm) 50 15 100 25 200 35
Q & A
Q. What are the established synthetic routes for N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide?
A common approach involves multi-step heterocyclic coupling reactions. For example, the oxadiazole and thiazole rings can be constructed via cyclization of precursors under reflux conditions. Ethanol or DMF is often used as a solvent, with cooling and crystallization steps to isolate intermediates. Key steps include:
Q. How is the stereochemical configuration (2Z) of the thiazole ring confirmed experimentally?
The (2Z) configuration is typically verified using H-NMR spectroscopy. The chemical shifts of protons adjacent to the imine bond (e.g., methyl groups at position 4 of the thiazole) show distinct splitting patterns due to restricted rotation. Nuclear Overhauser Effect (NOE) experiments or X-ray crystallography may further resolve ambiguities .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm, C=N at ~1600 cm) .
- H and C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
- Mass Spectrometry : Confirms molecular weight (e.g., M peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates in the preparation of this compound?
Yield optimization involves:
- Catalyst Screening : Testing bases like triethylamine or sodium acetate to enhance cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
- Temperature Control : Reflux at 70–80°C balances reaction rate and side-product formation .
- Purification : Recrystallization from ethanol/water mixtures (4:1 v/v) removes unreacted starting materials .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR or IR data (e.g., unexpected C=O stretching frequencies) can arise from tautomerism or impurities. Solutions include:
- 2D NMR (COSY, HSQC) : Maps H-H and H-C correlations to assign ambiguous signals .
- X-ray Crystallography : Provides unambiguous structural confirmation .
- Computational Modeling : Compares experimental IR/NMR data with DFT-calculated spectra .
Q. How can the compound’s bioactivity be evaluated in vitro?
- Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorogenic substrates .
- Structure-Activity Relationship (SAR) : Modifying the phenyl or oxadiazole moieties to probe pharmacophore requirements .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Heterogeneous Catalysis : Transitioning from lab-scale homogeneous catalysts (e.g., Bleaching Earth Clay) to scalable alternatives .
- Byproduct Management : Optimizing workup steps (e.g., TLC monitoring) to reduce sulfur byproducts from cyclization .
- Solvent Recycling : Implementing distillation or membrane filtration for DMF recovery .
Methodological Guidance
Q. How to design a stability study under physiological conditions?
- pH-Varied Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light/Heat Stress : Expose to UV light (254 nm) or 40°C for 48 hours. Analyze by TLC for decomposition products .
Q. What computational tools predict binding affinity for target proteins?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with active sites (e.g., kinases) .
- MD Simulations : GROMACS or AMBER assess binding stability over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
